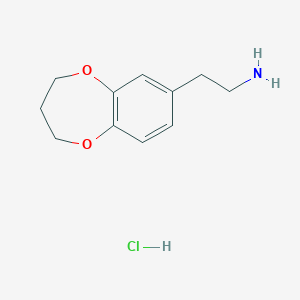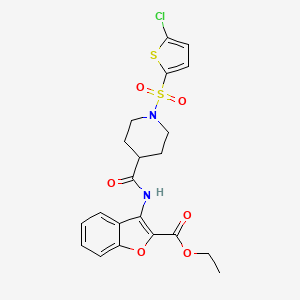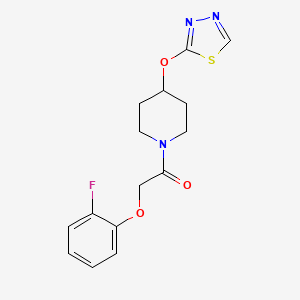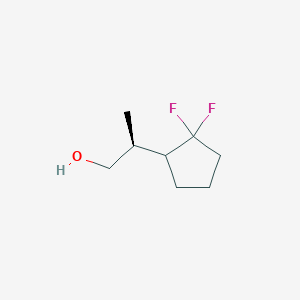![molecular formula C16H19N5 B2943798 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872622-88-3](/img/structure/B2943798.png)
1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C19H25N5 . It is also known by other names such as S3QEL-2 . This compound has been studied for its potential anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-amine core with a 3,4-dimethylphenyl group at the 1-position and a propyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.4 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are both 323.21099582 g/mol . The topological polar surface area is 46.8 Ų .Applications De Recherche Scientifique
Insecticidal and Antibacterial Potential
Research by Deohate and Palaspagar (2020) explores the synthesis of pyrimidine-linked pyrazole heterocyclics, including compounds structurally similar to 1-(3,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds have shown potential in insecticidal activity against Pseudococcidae insects and possess antibacterial properties against selected microorganisms. This study highlights the potential use of such compounds in agricultural and medical applications (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) investigated novel pyrazole derivatives, similar in structure to the compound , for their antimicrobial and anticancer activities. Certain compounds in this study exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated significant antimicrobial activity. This research suggests the potential of these compounds in developing new cancer treatments and antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Platelet Antiaggregating Activity
Bondavalli et al. (1992) synthesized compounds structurally related to the discussed compound, which showed significant platelet antiaggregating activity in vitro. These findings suggest potential therapeutic applications in cardiovascular diseases where platelet aggregation plays a crucial role (Bondavalli et al., 1992).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
Titi et al. (2020) explored the synthesis of pyrazole derivatives and their bioactivities, including antitumor, antifungal, and antibacterial effects. The findings indicate these compounds could be utilized in developing new pharmacological agents targeting various diseases (Titi et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as S3QEL 2, is the outer Q-binding site of the mitochondrial respiratory complex III (IIIQo) . This site is the primary source of mitochondrial reactive oxygen species (ROS), which are implicated in a broad range of ROS-mediated signaling and pathology .
Mode of Action
S3QEL 2 acts as a selective inhibitor of superoxide production from the IIIQo site . It does this without altering oxidative phosphorylation, meaning it can reduce the production of harmful ROS without disrupting the essential process of energy production within the cell .
Biochemical Pathways
By inhibiting superoxide production at the IIIQo site, S3QEL 2 can influence several biochemical pathways. For instance, it can lower the induction of Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that responds to decreased oxygen in the cellular environment . This can have downstream effects on a variety of cellular processes, including cell survival, angiogenesis, and energy metabolism .
Result of Action
The inhibition of superoxide production by S3QEL 2 can have several beneficial effects at the molecular and cellular levels. For example, it has been shown to protect against ROS-induced, JNK-mediated cell stress in pancreatic beta-cells . It can also decrease the oxidative stress-induced apoptosis that limits the yield of functional β-cells from intact islets .
Action Environment
The action, efficacy, and stability of S3QEL 2 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where this solvent is present . Additionally, the compound’s ability to inhibit superoxide production without disrupting oxidative phosphorylation suggests that it may be particularly effective in environments where ROS production is high, such as in cells under oxidative stress .
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-4-7-17-15-14-9-20-21(16(14)19-10-18-15)13-6-5-11(2)12(3)8-13/h5-6,8-10H,4,7H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFGPXXEHUUIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)



![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)


![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)

![2-[6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2943734.png)
![Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2943737.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943738.png)